molecular formula C9H12ClN3O2 B7856882 4-(Glycylamino)benzamide (HCl)

4-(Glycylamino)benzamide (HCl)

Cat. No.: B7856882
M. Wt: 229.66 g/mol
InChI Key: XNXAHSNQTZZIBS-UHFFFAOYSA-N
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Description

4-(Glycylamino)benzamide (HCl) is a benzamide derivative featuring a glycylamino (NH₂-CH₂-CONH-) substituent at the para position of the benzene ring, formulated as a hydrochloride salt. The glycylamino group may confer unique solubility and bioactivity due to its hydrophilic nature and hydrogen-bonding capacity.

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXAHSNQTZZIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reaction

In the presence of strong acids or bases, benzamide derivatives can undergo hydrolysis. For example, benzamide itself can be hydrolyzed to benzoic acid and ammonia in aqueous solutions under acidic or basic conditions .

Condensation Reactions

Condensation reactions involve the combination of two molecules with the loss of a small molecule, often water. For instance, benzamide can react with glyoxal to form various condensation products, depending on the reaction conditions and catalysts used .

Substitution Reactions

Substitution reactions can occur when a functional group in the benzamide derivative is replaced by another group. For example, in the synthesis of certain benzamide derivatives, amines can be substituted for halogen atoms in the aromatic ring .

Reaction Conditions and Catalysts

The choice of solvent, temperature, and catalyst can significantly influence the outcome of chemical reactions involving benzamide derivatives.

  • Solvents : Polar protic solvents like water and formic acid are commonly used for hydrolysis and condensation reactions. Polar aprotic solvents such as acetonitrile and DMSO may be used for reactions requiring different solvation properties .

  • Catalysts : Acid catalysts like HCl and trifluoroacetic acid (TFA) are often employed to facilitate hydrolysis and condensation reactions. p-Toluenesulfonic acid (PTSA) is another effective catalyst for certain condensation reactions .

Data Tables for Related Reactions

While specific data tables for "4-(Glycylamino)benzamide (HCl)" are not available, we can consider the general trends observed in related reactions:

Reaction Type Conditions Products Yield
HydrolysisAcidic/BasicBenzoic Acid, AmmoniaVariable
CondensationAcid Catalyst, Polar SolventVarious Dibenzamides10-50%
SubstitutionHalogen ReplacementSubstituted BenzamidesHigh

Comparison with Similar Compounds

Data Tables

Table 2: Solubility Profiles of Benzamide Salts

Compound Water Solubility (mg/mL) 0.1N HCl Solubility (mg/mL) Reference
Tosylate salt Insoluble 0.0013
Mesylate salt 0.0078 0.0402

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most widely reported method involves activating the carboxyl group of glycine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC HCl) in the presence of 4-aminobenzamide. Key steps include:

  • Activation : Glycine reacts with EDC HCl in anhydrous dimethylformamide (DMF) to form an O-acylisourea intermediate.

  • Coupling : The intermediate reacts with 4-aminobenzamide to yield 4-(glycylamino)benzamide.

  • Salt Formation : The product is treated with HCl in dioxane or ethanol to precipitate the hydrochloride salt.

Reaction Conditions :

ParameterOptimal RangeSource
SolventDMF, anhydrous
Temperature0–25°C
Reaction Time4–12 hours
Yield65–82%

Advantages :

  • High reproducibility and scalability.

  • Minimal racemization when using hydroxybenzotriazole (HOBt) as an additive.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of EDC.

Alternative Synthetic Routes

Nitro Precursor Reduction

A patent by CN105330568A describes an indirect pathway starting from 4-nitrobenzaldehyde :

  • Nitrile Formation : React 4-nitrobenzaldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) and FeCl3_3 to form 4-nitrophenyl nitrile.

  • Carbonamidine Synthesis : Treat the nitrile with ammonium chloride (NH4_4Cl) to generate 4-nitrophenyl carbonamidine.

  • Reduction : Catalytic hydrogenation reduces the nitro group to an amine, yielding 4-aminobenzamidine.

  • Glycine Coupling : React with glycine using EDC HCl.

Key Data :

StepCatalyst/ReagentYield
Nitrile FormationFeCl3_3, 95–105°C78%
CarbonamidineNH4_4Cl, 50–60°C65%
ReductionH2_2/Pd-C, 40 psi88%

Advantages :

  • Avoids handling unstable intermediates like 4-aminobenzamide.

Solid-Phase Peptide Synthesis (SPPS)

Aapptec’s protocol for peptide synthesis adapts SPPS for 4-(glycylamino)benzamide (HCl):

  • Resin Loading : Anchor 4-aminobenzoic acid to Wang resin via esterification.

  • Glycine Coupling : Use DIC/HOBt in DMF to couple glycine.

  • Cleavage : Treat with TFA/H2_2O (95:5) to release the product.

  • Salt Formation : Precipitate with HCl/ether.

Performance Metrics :

MetricValueSource
Purity (HPLC)>95%
Overall Yield70%

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. THF : DMF provides higher yields (82%) due to better solubility of intermediates.

  • Low-Temperature Coupling : Reactions at 0°C reduce side products (e.g., N-acylurea) by stabilizing the EDC intermediate.

Acid Scavengers

  • N-Hydroxysuccinimide (NHS) : Increases coupling efficiency to 90% by stabilizing the active ester.

Characterization and Quality Control

Analytical Data

ParameterValueMethod
Molecular Weight229.66 g/mol
Melting Point198–202°C (decomp.)
Purity (HPLC)≥98%

Spectroscopic Confirmation

  • 1^1H NMR (DMSO-d6_6) : δ 8.12 (s, 1H, amide), 7.85 (d, 2H, aryl), 6.70 (d, 2H, aryl), 3.90 (s, 2H, CH2_2).

  • IR (KBr) : 1650 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (N–H bend).

Industrial-Scale Considerations

Cost-Efficiency

  • EDC vs. DCC : EDC HCl is preferred over dicyclohexylcarbodiimide (DCC) due to water-soluble byproducts.

  • Recycling Solvents : DMF recovery via distillation reduces costs by 30% .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Glycylamino)benzamide HCl, and how is the HCl salt formation confirmed?

Answer:
The synthesis typically involves alkylation of an amine precursor (e.g., glycinamide) with a benzyl halide or aldehyde derivative, followed by acylation with benzoyl chloride analogs. For HCl salt formation, a Boc-protected intermediate is treated with concentrated HCl to remove the protecting group, precipitating the product as the hydrochloride salt . Confirmation of salt formation relies on 1H NMR (e.g., disappearance of Boc signals at ~1.4 ppm and appearance of amine protons in DMSO-d6) and ESI-MS (mass shift corresponding to HCl addition). Purity is validated via HPLC (≥95% by area) and elemental analysis .

Advanced: How can researchers optimize the reaction yield and purity of 4-(Glycylamino)benzamide HCl when encountering low yields in the acylation step?

Answer:
Low yields in acylation may stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Stoichiometric adjustments : Using 1.2–1.5 equivalents of benzoyl chloride to ensure complete reaction .
  • Temperature control : Maintaining 0–5°C during acylation to minimize hydrolysis .
  • Purification : Switching from silica gel chromatography to preparative HPLC for polar intermediates, improving recovery (e.g., from 57% to 90% yield in related compounds) .
  • Solvent selection : Employing anhydrous DMF or THF to enhance reagent solubility and reduce byproducts .

Basic: What spectroscopic methods are recommended for characterizing 4-(Glycylamino)benzamide HCl, and what key spectral features should be observed?

Answer:

  • 1H NMR (300 MHz, DMSO-d6) :
    • Aromatic protons: Multiplets at 7.2–8.1 ppm (integration for substituted benzamide).
    • Glycine backbone: NH protons at ~8.3–8.5 ppm (broad, exchangeable) and CH2 groups at 3.2–3.8 ppm .
  • ESI-MS : A molecular ion peak [M+H]+ matching the theoretical mass (e.g., C9H12ClN3O2: 253.05 g/mol) and isotopic pattern confirming chlorine presence .
  • IR Spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .

Advanced: In stability studies, how does the benzamide bond in 4-(Glycylamino)benzamide HCl behave under varying pH conditions, and what analytical approaches are used to assess degradation?

Answer:
The benzamide bond undergoes hydrolysis under acidic (e.g., 6M HCl, 100°C, 6h: 95% conversion) or basic (2M NaOH, 80°C, 4h: 88% conversion) conditions, yielding glycinamide and benzoic acid derivatives . To assess stability:

  • Kinetic studies : Monitor degradation via HPLC at λ = 254 nm, calculating half-life (t1/2) under physiological pH (7.4) using phosphate buffer .
  • LC-MS : Identify hydrolysis products (e.g., m/z 76.04 for glycinamide) and quantify using calibration curves .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles .

Advanced: When encountering contradictory data in biological activity across studies using 4-(Glycylamino)benzamide HCl, what methodological factors (e.g., salt form purity, degradation products) should be investigated?

Answer:
Discrepancies may arise from:

  • Salt form variability : Ensure the compound is isolated as a single HCl salt (confirmed by Cl− content via ion chromatography) rather than a mixture .
  • Degradation products : Test stored samples for hydrolysis byproducts using TLC or LC-MS; exclude batches with >5% impurities .
  • Biological assay conditions : Validate buffer pH (avoid extremes that promote hydrolysis) and use fresh DMSO stock solutions (<1 week old) to prevent solvent-mediated degradation .
  • Structural analogs : Cross-check against similar compounds (e.g., N-(2-aminoethyl)-benzamide derivatives) to rule out off-target effects .

Basic: What are the critical parameters for ensuring reproducibility in synthesizing 4-(Glycylamino)benzamide HCl?

Answer:

  • Reagent quality : Use freshly distilled benzoyl chloride and anhydrous solvents (DMF, THF) to prevent side reactions .
  • Deprotection efficiency : Confirm complete Boc removal via TLC (silica gel, ethyl acetate/hexane 7:3) before HCl salt precipitation .
  • Crystallization : Recrystallize from ethanol/water (3:1) to obtain pure HCl salt; monitor crystal morphology under polarized light .

Advanced: How can researchers resolve conflicting NMR data for 4-(Glycylamino)benzamide HCl derivatives, particularly in distinguishing regioisomers?

Answer:

  • 2D NMR (COSY, HSQC) : Map coupling between NH and adjacent CH2 groups to confirm glycinamide connectivity .
  • NOESY : Detect spatial proximity between aromatic protons and the glycine backbone to rule out alternative substitution patterns .
  • X-ray crystallography : Resolve ambiguous structures by obtaining single-crystal data (e.g., CCDC deposition for benzamide analogs) .

Basic: What are the recommended storage conditions for 4-(Glycylamino)benzamide HCl to maintain long-term stability?

Answer:
Store in airtight, light-resistant containers at −20°C under nitrogen atmosphere. Desiccate with silica gel to prevent moisture absorption, which accelerates hydrolysis . Monitor purity biannually via HPLC .

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